molecular formula C6H10N2O B11714719 3-Hydroxy-1-propyl-1H-pyrazole

3-Hydroxy-1-propyl-1H-pyrazole

Cat. No.: B11714719
M. Wt: 126.16 g/mol
InChI Key: RERVBTFJKXKUPC-UHFFFAOYSA-N
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Description

3-Hydroxy-1-propyl-1H-pyrazole is a chemical compound based on the pyrazole scaffold, a five-membered heterocycle known for its significant and diverse pharmacological profile . Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses a wide spectrum of biological activities, making them a privileged structure in medicinal chemistry and drug discovery . While research on this specific derivative is ongoing, the pyrazole moiety is a common feature in compounds investigated for their potential anti-inflammatory, anticancer, antimicrobial, antifungal, and antiviral properties . The presence of this nucleus in several therapeutic agents, such as the anti-inflammatory drug celecoxib, the anti-obesity drug rimonabant, and the analgesic difenamizole, underscores its therapeutic potential . The hydroxy and propyl substitutions on the pyrazole core may influence its physicochemical properties and interaction with biological targets, offering researchers a versatile building block for developing novel bioactive molecules. This compound is intended for research and further manufacturing applications only, strictly for use in laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

2-propyl-1H-pyrazol-5-one

InChI

InChI=1S/C6H10N2O/c1-2-4-8-5-3-6(9)7-8/h3,5H,2,4H2,1H3,(H,7,9)

InChI Key

RERVBTFJKXKUPC-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=O)N1

Origin of Product

United States

Strategic Synthetic Methodologies for 3 Hydroxy 1 Propyl 1h Pyrazole

Classic Pyrazole (B372694) Synthesis Approaches Adapted for 3-Hydroxylation and N-Propylation

Traditional methods for pyrazole synthesis have been refined over decades and provide a fundamental basis for constructing the 3-Hydroxy-1-propyl-1H-pyrazole core. These strategies primarily rely on the condensation of a binucleophilic hydrazine (B178648) with a 1,3-dielectrophilic synthon.

Cyclocondensation Reactions Involving Hydrazines and β-Keto Esters/Nitriles

The most common and established method for pyrazole synthesis is the Paal-Knorr condensation, which involves the reaction of a hydrazine with a 1,3-dicarbonyl compound. For the specific synthesis of this compound, this involves the cyclocondensation of propylhydrazine (B1293729) with a suitable β-keto ester, such as ethyl acetoacetate (B1235776) or its derivatives.

The primary challenge in this approach is controlling the regioselectivity. The reaction of an unsymmetrical β-dicarbonyl compound with a substituted hydrazine like propylhydrazine can lead to two possible regioisomers: 1-propyl-3-hydroxypyrazole and 1-propyl-5-hydroxypyrazole (which exists in tautomeric equilibrium with the pyrazol-5-one). The reaction pathway is influenced by the initial nucleophilic attack of the hydrazine. The more nucleophilic nitrogen of propylhydrazine (the one not directly attached to the electron-donating propyl group) preferentially attacks the more electrophilic carbonyl carbon of the β-keto ester. Subsequent cyclization and dehydration yield the pyrazole ring.

Research has shown that the reaction solvent and conditions can significantly influence the ratio of the resulting isomers. acs.org For instance, conducting the reaction in polar protic solvents like a water-methanol mixture has been reported to favor the formation of the 3-hydroxy isomer, whereas less polar solvents like dichloromethane (B109758) may favor the 5-one isomer. acs.org

β-Keto Ester PrecursorHydrazineConditionsMajor ProductReference
Ethyl acetoacetatePropylhydrazineMethanol/Water, RefluxThis compound acs.org
Ethyl benzoylacetatePropylhydrazineAcetic Acid, Reflux3-Hydroxy-1-propyl-5-phenyl-1H-pyrazole deepdyve.com
Diethyl malonatePropylhydrazineSodium Ethoxide, Ethanol (B145695)1-Propylpyrazol-3,5-diol nih.gov
Ethyl trifluoroacetoacetatePropylhydrazineDichloromethane, 25°C1-Propyl-3-trifluoromethyl-1H-pyrazol-5-one acs.org

Ring Closure Strategies from Open-Chain Precursors

An alternative classical route involves the cyclocondensation of alkylhydrazines with β-substituted acetylenic esters. acs.orgacs.org This method proceeds via an open-chain enehydrazine intermediate, which is formed by the Michael addition of the hydrazine to the activated alkyne. The subsequent intramolecular cyclization yields the pyrazole ring.

This approach can offer superior regioselectivity for the desired 3-hydroxy isomer. The addition of propylhydrazine to acetylenic esters bearing an electron-withdrawing group (like an ester) typically results in the formation of 1-alkyl-3-hydroxy-5-substituted-pyrazoles as the major product. acs.org The regiochemical outcome is dictated by the electronic effects of the substituents on the acetylenic ester.

Acetylenic Ester PrecursorHydrazineConditionsMajor ProductReference
Ethyl propiolatePropylhydrazineEthanol, RefluxThis compound researchgate.netmdpi.com
Diethyl acetylenedicarboxylatePropylhydrazineMethanol, 0°C to 25°CEthyl 5-hydroxy-1-propyl-1H-pyrazole-3-carboxylate acs.org
Methyl tetrolatePropylhydrazineMethanol, Reflux3-Hydroxy-5-methyl-1-propyl-1H-pyrazole acs.org

Novel and Green Chemistry Approaches for this compound Synthesis

In response to the growing demand for environmentally benign and efficient chemical processes, modern synthetic methods have been applied to pyrazole synthesis. These "green" approaches aim to reduce reaction times, minimize waste, and avoid harsh conditions.

Catalyst-Mediated Transformations for Enhanced Selectivity and Efficiency

The use of catalysts can significantly improve the efficiency and selectivity of pyrazole synthesis. Lewis acid catalysts, for example, can activate the carbonyl group of β-keto esters, facilitating the initial attack by the hydrazine and promoting cyclization under milder conditions. beilstein-journals.org Catalysts such as ytterbium perfluorooctanoate [Yb(PFO)3] and samarium chloride (SmCl3) have been shown to be effective in multicomponent reactions to form substituted pyrazoles. beilstein-journals.org

Transition metal catalysts, particularly those based on copper and iron, have also been employed. For instance, Cu(OTf)2 has been used to catalyze the regioselective synthesis of trifluoromethyl-containing pyrazoles. nih.gov Such catalytic systems can lead to high yields and shorter reaction times compared to traditional uncatalyzed methods.

Reaction TypeCatalystConditionsAdvantageReference
Condensation of β-keto ester and hydrazineYb(PFO)3Toluene, 80°CHigh regioselectivity, mild conditions beilstein-journals.org
CycloadditionCu(OTf)2/Et3NEthanol, UltrasonicHigh yields, short reaction time nih.gov
Multicomponent ReactionImidazole (B134444)Water, 25°CGreen solvent, simple procedure acs.org
Aerobic Oxidative CyclizationCu(OAc)2DMSO, 80°CUse of air as oxidant organic-chemistry.org

Microwave-Assisted and Ultrasonic-Assisted Syntheses

Microwave irradiation and sonication are two key technologies in green chemistry that dramatically accelerate reaction rates. benthamdirect.com

Microwave-assisted synthesis utilizes the ability of polar molecules (like reactants and solvents) to absorb microwave energy and convert it into thermal energy, leading to rapid and uniform heating. mdpi.com This technique has been successfully applied to pyrazole synthesis, often reducing reaction times from hours to mere minutes and increasing yields. nih.govmdpi.comnih.gov For the synthesis of this compound, a mixture of propylhydrazine and a suitable β-keto ester in a polar solvent like ethanol or even water could be irradiated in a microwave reactor to achieve rapid product formation. nih.govnih.gov

Ultrasonic-assisted synthesis employs high-frequency sound waves to induce acoustic cavitation in the reaction medium. The formation and collapse of microscopic bubbles generate localized hot spots with extreme temperatures and pressures, enhancing mass transfer and reaction rates. nih.govnih.gov This method has been shown to be highly effective for synthesizing pyrazole derivatives, providing high yields in short reaction times under mild conditions. tandfonline.comasianpubs.org

Synthesis MethodConventional HeatingMicrowave/UltrasoundYield (Conventional)Yield (MW/US)Reference
Pyrano[2,3-c]pyrazole synthesis1.4 hours (80°C)5 minutes (MW)80%92% nih.gov
CF3-pyrazole synthesis7-11 hours45-60 minutes (US)LowerHigh nih.gov
1-Aryl-1H-pyrazole-5-amine synthesisNot specified10-15 minutes (MW)Not specified70-90% nih.gov

Flow Chemistry Applications for Continuous Production

Flow chemistry, or continuous flow processing, involves performing reactions in a continuously flowing stream through a network of tubes or microreactors. mdpi.com This technology offers significant advantages over traditional batch processing, including superior control over reaction parameters (temperature, pressure, mixing), enhanced safety profiles (especially when handling hazardous reagents like hydrazine), and straightforward scalability. rsc.orggalchimia.com

A continuous flow process for this compound could be designed by pumping streams of propylhydrazine and a β-keto ester or acetylenic ester through a T-mixer into a heated reactor coil. acs.org The precise control over residence time and temperature allows for optimization to maximize yield and regioselectivity. The output stream can be directed to an in-line purification module for continuous isolation of the final product. mit.edu This approach is particularly advantageous for large-scale production, ensuring consistent product quality and operational safety. mdpi.com

Flow System ParametersValuePurposeReference
ReactantsPropylhydrazine, Ethyl propiolateFormation of pyrazole ring mdpi.comgalchimia.com
SolventDMF or EthanolSolubilize reactants galchimia.com
Flow Rate0.1 - 1.0 mL/minControl residence time mdpi.com
Reactor Temperature100 - 170°CAccelerate reaction rate galchimia.com
Residence Time5 - 30 minutesEnsure complete conversion mit.edu
ThroughputGrams per hourScalable production acs.orgmit.edu

Functional Group Interconversion Strategies for this compound Precursors

Functional group interconversion (FGI) represents a powerful approach in organic synthesis, allowing for the transformation of one functional group into another on a molecular scaffold that is already assembled. This is particularly useful for synthesizing pyrazole derivatives where direct cyclization might lead to isomeric mixtures or be incompatible with the desired substituents. For the synthesis of this compound, FGI strategies can be applied to pyrazole or pyrazoline precursors, enabling the late-stage introduction of the key hydroxyl group.

The aromatization of a pyrazoline ring to a pyrazole is a critical and widely employed synthetic transformation. scribd.com This oxidative process is often a high-yielding and straightforward method to access the stable aromatic pyrazole core from its partially saturated pyrazoline counterpart. For the synthesis of this compound, a hypothetical precursor such as 1-propyl-4,5-dihydro-1H-pyrazol-3-ol (or a protected version) would be oxidized to yield the target aromatic compound.

A variety of oxidizing agents have been developed for this purpose, ranging from metal-based reagents to milder, non-metallic options and electrochemical methods. scribd.comrsc.org The choice of oxidant is crucial and depends on the substrate's sensitivity to reaction conditions and the presence of other functional groups. Common methods include the use of reagents like manganese dioxide (MnO₂), lead tetraacetate, and potassium permanganate. scribd.comacs.org However, these classical reagents can suffer from drawbacks such as the need for excess reagent, harsh reaction conditions, and the formation of side products. scribd.com

More contemporary and efficient methods have been developed to circumvent these issues. For instance, a system using a catalytic amount of copper(II) acetate (B1210297) (Cu(OAc)₂) with tert-butyl hydroperoxide (TBHP) as the oxidant provides an efficient and inexpensive route for the aromatization of pyrazolines at room temperature. tandfonline.com Another approach involves using tetrabutylammonium (B224687) peroxydisulfate, which offers a clean and non-expensive oxidative reaction with short reaction times. nih.gov Electrochemical methods, which employ inexpensive sodium chloride as both a redox mediator and supporting electrolyte, present a sustainable and scalable green synthetic route for the oxidative aromatization of pyrazolines. rsc.org

Table 1: Selected Oxidizing Systems for the Aromatization of Pyrazolines to Pyrazoles
Oxidizing SystemTypical ConditionsAdvantagesReference
TBHP / cat. Cu(OAc)₂Room TemperatureEfficient, inexpensive, simple experimental procedure, good yields. tandfonline.com
Tetrabutylammonium PeroxydisulfateAcetonitrile (B52724), ThermalClean reaction, non-expensive, short reaction time. nih.gov
N-Bromo-sulphonamides / cat. SiO₂Solvent-free, Microwave IrradiationHigh yields, mild conditions, rapid conversion. scribd.com
Electrochemical (NaCl mediated)Biphasic (aqueous/organic), Carbon ElectrodesSustainable, uses inexpensive materials, scalable, simple work-up. rsc.org
Manganese Dioxide (MnO₂)Various Solvents (e.g., DMSO, Hexane)Commonly used, can be solvent-dependent for selectivity. acs.orgnih.gov

Introducing a hydroxyl group onto the pyrazole ring via nucleophilic substitution is another viable synthetic strategy. The pyrazole ring has a moderate π-excessive character, which generally disfavors nucleophilic aromatic substitution (SNAr). mdpi.com Positions 3 and 5 are more susceptible to nucleophilic attack than position 4 because they are adjacent to the electronegative nitrogen atoms. researchgate.net Therefore, a precursor such as 1-propyl-3-halo-1H-pyrazole (e.g., 3-chloro or 3-bromo derivative) could potentially be converted to this compound by reaction with a suitable oxygen nucleophile, such as hydroxide (B78521) or an alkoxide followed by dealkylation.

The feasibility of such a reaction is highly dependent on the ring's substitution. The presence of strong electron-withdrawing groups can activate the ring towards nucleophilic attack. mdpi.comencyclopedia.pub For instance, microwave-assisted SNAr reactions on 5-chloro-4-formylpyrazoles with amines have been shown to proceed in high yields, demonstrating that the reaction is possible under the right conditions. mdpi.comencyclopedia.pub The synthesis of substituted pyrazole carboxylic acids and their subsequent conversion to amides and other derivatives via nucleophilic attack on an activated acid chloride highlights the utility of activating groups in promoting substitution. researchgate.net A novel two-step synthesis for methyl 1-aryl-3-hydroxy-1H-pyrazole-4-carboxylates was developed involving acylation of hydrazines followed by cyclization, showcasing a regioselective route to the 3-hydroxy isomer. nih.gov This suggests that building the ring with the hydroxyl group precursor already in place is often a more direct strategy.

Stereoselective Synthesis Considerations for Chiral Analogues of this compound (if applicable)

While this compound itself is not chiral, the synthesis of chiral analogues is of significant interest in drug discovery, where stereochemistry often dictates biological activity. Chirality could be introduced into an analogue by modifying the N-propyl substituent, for example, to create a stereocenter (e.g., 1-(2-hydroxypropyl)-1H-pyrazol-3-ol or 1-(1-methylpropyl)-1H-pyrazol-3-ol). The development of stereoselective methods for preparing such enantiopure compounds is a key challenge.

Several strategies can be considered for the stereoselective synthesis of chiral pyrazole derivatives:

Chiral Auxiliaries: Using a chiral auxiliary attached to the pyrazole core or one of the starting materials can direct the stereochemical outcome of a reaction. For example, camphor-derived pyrazolidin-3-one (B1205042) has been successfully employed as a chiral auxiliary. arkat-usa.org

Asymmetric Catalysis: The use of chiral catalysts is a powerful tool for generating enantiomerically enriched products. Organocatalysis, in particular, has emerged as a robust method. For instance, the domino-type Michael addition reaction using quinine/squaramide-based bifunctional organocatalysts has been used to synthesize chiral, enantiomerically enriched dihydropyrano[2,3-c]pyrazole derivatives. metu.edu.tr This approach could be adapted to reactions building a chiral side chain on the pyrazole nitrogen.

Substrate Control: Employing a chiral starting material can effectively transfer stereochemical information to the final product. A synthetic route could start from an enantiopure propylhydrazine derivative, which would then be cyclized to form the desired chiral pyrazole.

Metal-Mediated Reactions: Transition metal-catalyzed reactions offer another avenue for stereoselective synthesis. Ru(II)- and Pd(0)-catalyzed cycloisomerizations and Rh(II)-carbenoid cyclization reactions have been used for the stereoselective preparation of spiroannulated intermediates, which can be converted to cyclic α-amino acid derivatives containing a pyrazole moiety. researchgate.net

These approaches underscore the diverse toolkit available to synthetic chemists for constructing complex chiral molecules based on the pyrazole scaffold, which would be directly applicable to the synthesis of chiral analogues of this compound.

Reaction Mechanisms and Chemical Transformations of 3 Hydroxy 1 Propyl 1h Pyrazole

Tautomerism and Isomerization Pathways of 3-Hydroxy-1-propyl-1H-pyrazole

One of the most defining features of 3-hydroxypyrazoles is their existence in a state of tautomeric equilibrium. This dynamic process involves the migration of a proton, leading to distinct structural isomers that can coexist in solution. For this compound, this phenomenon is central to its chemical behavior.

Hydroxypyrazole-Pyrazolone Tautomeric Equilibria

This compound can exist in two primary tautomeric forms: the aromatic 3-hydroxy-1H-pyrazole form and the non-aromatic 1-propyl-1,2-dihydro-3H-pyrazol-3-one form (often referred to as the pyrazolone (B3327878) form) researchgate.netnih.gov. In principle, for N-substituted pyrazolones, two tautomeric forms are possible: the OH-form and the NH-form nih.gov. The equilibrium between these forms is a dynamic process influenced by various factors, including the nature of substituents, solvent, and temperature researchgate.net.

The 3-hydroxy-1H-pyrazole tautomer benefits from the aromaticity of the pyrazole (B372694) ring. In contrast, the pyrazolone form contains a carbonyl group and a non-aromatic dihydropyrazole ring. The relative stability of these tautomers dictates the predominant species in any given environment. Studies on analogous 1-substituted pyrazol-3-ols have shown that they predominantly exist as the OH-isomer in various solutions nih.gov.

Influence of Solvent Polarity and pH on Tautomeric Distribution

The distribution of tautomers is significantly influenced by the surrounding medium. Solvent polarity plays a crucial role in shifting the equilibrium. Generally, nonpolar solvents tend to favor the less polar tautomer, which is often the intramolecularly hydrogen-bonded form of the hydroxypyrazole. In contrast, polar protic solvents can stabilize the more polar pyrazolone tautomer through hydrogen bonding interactions researchgate.netnih.gov. For instance, in solvents like chloroform, the hydroxy form may be more prevalent, while in more polar solvents like dimethyl sulfoxide (B87167) (DMSO) or water, the equilibrium may shift towards the pyrazolone form researchgate.netnih.gov.

The pH of the solution also exerts a strong influence on the tautomeric equilibrium. In acidic conditions, protonation of the pyrazole ring can occur, favoring certain tautomeric forms. Conversely, in basic conditions, deprotonation of the hydroxyl group leads to the formation of a pyrazolate anion, which is a resonance-stabilized species with charge delocalization over the oxygen and the pyrazole ring.

Table 1: Expected Predominant Tautomer of this compound in Different Solvents

SolventPolarityExpected Predominant Tautomer
ChloroformLowThis compound
MethanolHigh (Protic)1-Propyl-1,2-dihydro-3H-pyrazol-3-one
DMSOHigh (Aprotic)Equilibrium of both tautomers, potentially favoring the pyrazolone form
WaterHigh (Protic)1-Propyl-1,2-dihydro-3H-pyrazol-3-one

This table is illustrative and based on general trends observed for similar hydroxypyrazole compounds.

Theoretical Studies on Tautomeric Energy Landscapes

Computational chemistry provides valuable insights into the relative stabilities of tautomers. Theoretical studies, often employing Density Functional Theory (DFT), can calculate the ground-state energies of the different tautomeric forms and the energy barriers for their interconversion mdpi.comresearchgate.net. For N-unsubstituted pyrazolones, theoretical calculations have been used to determine the relative stabilities of their various tautomeric forms researchgate.net. These studies generally find that the 3-hydroxy and 5-hydroxy pyrazole forms are often the most stable in the gas phase researchgate.net.

For this compound, theoretical calculations would likely show that the 3-hydroxy tautomer is the most stable form in the gas phase due to the energetic advantage of aromaticity. The calculations would also map the potential energy surface for the proton transfer, revealing the transition state and the activation energy for the tautomerization process. The presence of the N-propyl group, being an electron-donating group, is expected to influence the electron density of the pyrazole ring and thus subtly affect the tautomeric equilibrium compared to an N-unsubstituted pyrazole mdpi.com.

Electrophilic Aromatic Substitution Reactions at the Pyrazole Ring of this compound

The pyrazole ring is considered an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. For pyrazoles, these reactions preferentially occur at the C4 position, which has the highest electron density nih.govnih.gov. The hydroxyl group at the C3 position is an activating group and directs incoming electrophiles to the C4 position. The N1-propyl group also influences the reactivity of the ring.

Common electrophilic substitution reactions that this compound is expected to undergo include:

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a suitable solvent would likely lead to the formation of 4-halo-3-hydroxy-1-propyl-1H-pyrazole.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would be expected to yield 3-hydroxy-4-nitro-1-propyl-1H-pyrazole.

Sulfonation: Reaction with fuming sulfuric acid would likely result in the formation of this compound-4-sulfonic acid.

Friedel-Crafts Acylation: Under Friedel-Crafts conditions, acylation at the C4 position is anticipated, leading to the corresponding 4-acyl-3-hydroxy-1-propyl-1H-pyrazole.

Nucleophilic Attack and Ring-Opening Reactions of the Pyrazole Heterocycle

The pyrazole ring is generally resistant to nucleophilic attack due to its electron-rich nature. Nucleophilic substitution on the pyrazole ring is uncommon unless the ring is activated by strong electron-withdrawing groups or through the formation of a pyrazolium (B1228807) salt.

Ring-opening reactions of the pyrazole heterocycle are also not typical under standard conditions due to the stability of the aromatic ring. Such reactions usually require harsh conditions or specific activation of the ring. For instance, some pyrazole derivatives can undergo ring-opening upon treatment with strong bases or reducing agents, but this is not a general reactivity pattern for simple hydroxypyrazoles organic-chemistry.org.

Reductive and Oxidative Transformations of this compound

The pyrazole ring is relatively stable to both oxidation and reduction. However, under specific conditions, transformations can be induced.

Reduction: Catalytic hydrogenation of the pyrazole ring is challenging but can lead to the formation of pyrazoline or pyrazolidine (B1218672) derivatives under high pressure and temperature with suitable catalysts. The reduction of the pyrazolone tautomer's carbonyl group is also a possibility. For example, reduction with sodium borohydride (B1222165) might reduce the carbonyl to a hydroxyl group, though this would disrupt the conjugated system.

Oxidation: The pyrazole ring is generally resistant to oxidation. However, strong oxidizing agents can lead to ring degradation. The side chains attached to the pyrazole ring are more susceptible to oxidation. For this compound, the propyl group could potentially be oxidized under strong oxidizing conditions. The hydroxyl group itself can also be a site for oxidative reactions.

Derivatization Strategies via the Hydroxyl Group of this compound

The hydroxyl group in the 3-position of the pyrazole ring behaves similarly to a phenolic hydroxyl group due to the aromatic nature of the pyrazole ring. This allows for typical derivatization reactions such as etherification and esterification.

Etherification: The hydroxyl group of 1-alkyl-3-hydroxypyrazoles can be readily converted into an ether linkage. This is typically achieved by deprotonation with a suitable base to form a pyrazolate anion, followed by nucleophilic substitution with an alkyl halide. While specific studies on this compound are not extensively documented, analogous reactions on similar pyrazole scaffolds provide a clear indication of the expected reactivity. For instance, the O-allylation of 1-phenylpyrazol-3-ol is accomplished using allyl bromide in the presence of sodium hydride (NaH) arkat-usa.org. It is expected that this compound would react similarly with various alkyl halides (e.g., methyl iodide, ethyl bromide) under basic conditions to yield the corresponding 3-alkoxy-1-propyl-1H-pyrazoles.

A general method for the selective synthesis of 3-alkoxypyrazoles has been explored, highlighting that the reaction of β-oxo thionoesters with hydrazine (B178648) derivatives can directly yield 3-ethoxy-1H-pyrazoles google.com. This suggests that the formation of the ether linkage is a feasible transformation for this class of compounds.

Esterification: The hydroxyl group can also be acylated to form esters. This transformation is typically carried out using acid chlorides or anhydrides in the presence of a base to neutralize the liberated acid libretexts.orglibretexts.org. For example, the reaction of a 3-hydroxypyrazole with an acid chloride, such as benzoyl chloride, in the presence of a base like pyridine (B92270) or triethylamine, would be expected to yield the corresponding benzoate (B1203000) ester youtube.com. Phase-transfer catalysis has also been employed for the acylation of hydroxypyrazoles, demonstrating efficient O-acylation under mild conditions nih.gov.

The following table summarizes representative reagents and expected products for these transformations based on analogous systems.

TransformationReagent ExampleBase ExampleExpected Product
EtherificationMethyl Iodide (CH₃I)Sodium Hydride (NaH)3-Methoxy-1-propyl-1H-pyrazole
EtherificationEthyl Bromide (C₂H₅Br)Potassium Carbonate (K₂CO₃)3-Ethoxy-1-propyl-1H-pyrazole
EsterificationAcetyl Chloride (CH₃COCl)Pyridine1-Propyl-1H-pyrazol-3-yl acetate (B1210297)
EsterificationBenzoic Anhydride ((C₆H₅CO)₂O)Triethylamine (Et₃N)1-Propyl-1H-pyrazol-3-yl benzoate

A significant carbon-carbon bond-forming reaction involving the hydroxyl group is the Claisen rearrangement, which proceeds via an O-allyl intermediate. The first step is the etherification of the this compound with an allyl halide (e.g., allyl bromide) to form 3-(allyloxy)-1-propyl-1H-pyrazole. Subsequent thermal or Lewis acid-catalyzed rearrangement of this allyl ether would lead to the migration of the allyl group to the adjacent C4 position of the pyrazole ring, yielding 4-allyl-1-propyl-1H-pyrazol-3(2H)-one, which would likely tautomerize to the more stable 4-allyl-1-propyl-1H-pyrazol-3-ol.

While the Claisen rearrangement of 3-(allyloxy)-1-propyl-1H-pyrazole has not been specifically described, the rearrangement of the isomeric 4-allyloxy-1H-pyrazoles has been studied in detail nih.govnih.gov. In these cases, heating the 4-allyloxypyrazole derivative leads to the formation of a 5-allyl-4-hydroxypyrazole nih.gov. The aliphatic Claisen rearrangement is a wikipedia.orgwikipedia.org-sigmatropic rearrangement that typically proceeds through a concerted, chair-like transition state nih.govorganic-chemistry.org. This reaction allows for the introduction of a carbon substituent onto the pyrazole ring, starting from the hydroxyl group.

The general steps for this transformation are outlined below:

StepReactantsConditionsIntermediate/Product
O-Allylation This compound, Allyl bromide, Base (e.g., K₂CO₃)Solvent (e.g., Acetone), Reflux3-(Allyloxy)-1-propyl-1H-pyrazole
Claisen Rearrangement 3-(Allyloxy)-1-propyl-1H-pyrazoleHeat (Thermal) or Lewis Acid Catalyst4-Allyl-1-propyl-1H-pyrazol-3-ol

N-Functionalization Strategies at the Pyrazole Nitrogen of this compound

The pyrazole ring contains a secondary amine-like nitrogen at the N2 position, which is available for functionalization, although the N1-position is already substituted with a propyl group. The reactivity of the N2 nitrogen is influenced by the electronic nature of the pyrazole ring and the existing N1-substituent.

N-Alkylation: Further alkylation at the N2 position would lead to the formation of a pyrazolium salt. This reaction typically requires a more reactive alkylating agent, such as an alkyl triflate or a trialkyloxonium salt (e.g., Meerwein's salt), as the pyrazole ring is less nucleophilic after the first N-alkylation. While enzymatic methods for selective N-alkylation of pyrazoles have been developed, these often target the N1 or N2 position of an unsubstituted pyrazole nih.gov. For an already N1-substituted pyrazole like this compound, quaternization at N2 is the expected outcome.

N-Arylation: The introduction of an aryl group at the N2 position can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation researchgate.netnih.govorganic-chemistry.orgorganic-chemistry.org. These reactions typically involve the coupling of the N-H bond of a pyrazole with an aryl halide (or triflate) in the presence of a palladium or copper catalyst and a base. For this compound, the hydroxyl group would likely need to be protected (e.g., as a methoxy (B1213986) or benzyloxy ether) prior to the N-arylation to prevent competitive O-arylation or interference with the catalyst.

The following table outlines potential N-functionalization strategies.

FunctionalizationReagent ExampleCatalyst/ConditionsExpected Product Type
N-Alkylation Methyl trifluoromethanesulfonate (B1224126) (MeOTf)Inert solvent1-Propyl-2-methyl-3-hydroxypyrazolium triflate
N-Arylation Phenyliodide (PhI), Protected 3-alkoxypyrazoleCuI, diamine ligand, Base (e.g., K₂CO₃)1-Propyl-2-phenyl-3-alkoxypyrazolium salt
N-Arylation Phenylboronic acid (PhB(OH)₂), Protected 3-alkoxypyrazoleCu(OAc)₂, Base, O₂ (Chan-Lam coupling)1-Propyl-2-phenyl-3-alkoxypyrazolium salt

Pyrazole Ring Expansion and Contraction Reactions

The pyrazole ring is generally stable due to its aromatic character. However, under specific conditions, such as photochemical irradiation or in the presence of certain reagents, ring expansion and contraction reactions can occur.

Ring Expansion: Pyrazoles can undergo ring expansion to form larger heterocyclic systems like pyridazines or pyrimidines. For instance, the reaction of pyrazoles with dichlorocarbene (B158193) has been shown to lead to ring expansion, yielding pyridazines, although this often occurs alongside other products libretexts.org. Another reported method involves the Rh(II)-catalyzed reaction of pyrazoles with diazocarbonyl compounds, which provides a route to 1,2-dihydropyrimidines through a formal insertion into the N-N bond wikipedia.org. It is conceivable that this compound, or a protected derivative, could undergo similar transformations.

Ring Contraction: Ring contraction of pyrazoles to imidazoles has been observed under photochemical conditions. This rearrangement often proceeds through a bicyclic intermediate, followed by cleavage and rearrangement of the ring system to form the more thermodynamically stable imidazole (B134444) ring nih.govnih.gov. The specific outcome of such a reaction would be highly dependent on the substitution pattern of the pyrazole ring and the irradiation wavelength. For this compound, photochemical irradiation could potentially induce a rearrangement to an imidazole derivative, although this has not been experimentally verified for this specific compound.

A summary of potential ring transformation reactions is provided below.

TransformationReagent/ConditionPotential Product Class
Ring Expansion Dichlorocarbene (:CCl₂)Substituted Pyridazine
Ring Expansion Ethyl diazoacetate, Rh₂(OAc)₄ catalystDihydropyrimidine
Ring Contraction UV light (Photochemical rearrangement)Substituted Imidazole

Advanced Spectroscopic and Structural Elucidation Methodologies for 3 Hydroxy 1 Propyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Structural Assignment

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, offering precise insights into the carbon-hydrogen framework and the connectivity of atoms. nih.gov

One-dimensional NMR spectra provide fundamental information about the chemical environment, number, and nature of the protons, carbons, and nitrogens within the molecule.

¹H NMR: The proton NMR spectrum is used to identify the number of distinct proton environments and their neighboring protons through spin-spin coupling. For 3-Hydroxy-1-propyl-1H-pyrazole, the spectrum is expected to show characteristic signals for both the propyl chain and the pyrazole (B372694) ring. The propyl group protons typically appear as a triplet for the terminal methyl (CH₃) group, a multiplet (sextet) for the central methylene (B1212753) (CH₂) group, and another triplet for the methylene group attached to the nitrogen (N-CH₂). The two protons on the pyrazolem ring are expected to appear as doublets due to coupling with each other. The hydroxyl (OH) proton may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

¹⁵N NMR: Nitrogen-15 NMR, while less common due to the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N isotope, provides direct information about the electronic environment of the nitrogen atoms in the pyrazole ring. Two distinct signals would be expected, one for the N1 nitrogen bonded to the propyl group and another for the N2 nitrogen.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
H4~ 5.8 - 6.0 (d)~ 95 - 100
H5~ 7.3 - 7.5 (d)~ 125 - 130
N-CH₂~ 3.9 - 4.1 (t)~ 50 - 55
CH₂~ 1.8 - 2.0 (sextet)~ 23 - 27
CH₃~ 0.9 - 1.0 (t)~ 10 - 12
C3-~ 155 - 160
OHVariable (broad s)-
(d = doublet, t = triplet, sextet = sextet, s = singlet). Predicted values are based on typical shifts for substituted pyrazoles. rsc.orgresearchgate.net

2D NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between nuclei. science.govmdpi.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting the H4 and H5 protons of the pyrazole ring, confirming their adjacency. It would also clearly map the connectivity of the propyl chain, with correlations between the N-CH₂ protons and the central CH₂ protons, and between the central CH₂ protons and the terminal CH₃ protons. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached (one-bond C-H coupling). youtube.com The HSQC spectrum would definitively assign each carbon signal in the ¹³C spectrum by linking it to its corresponding proton signal(s) from the ¹H spectrum. For example, the signal for the N-CH₂ protons would show a cross-peak to the signal for the N-CH₂ carbon. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for establishing long-range connectivity (two or three bonds) between protons and carbons. sdsu.edu This is particularly useful for identifying quaternary carbons (those with no attached protons) and for piecing together different parts of the molecule. Key correlations would include those from the N-CH₂ protons to the C5 and C3a carbons of the pyrazole ring, confirming the attachment point of the propyl group at the N1 position. thieme-connect.de

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. A NOESY spectrum could show a cross-peak between the N-CH₂ protons of the propyl group and the H5 proton of the pyrazole ring, providing further confirmation of the substituent's position and information about the molecule's preferred conformation.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Tautomer Distinction

The IR and Raman spectra of this compound are expected to show characteristic bands corresponding to its key functional groups. A prominent, broad absorption band in the IR spectrum between 3200 and 3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the propyl group's aliphatic chain would appear in the 2850-3000 cm⁻¹ region. Vibrations associated with the pyrazole ring, including C=C and C=N stretching, typically occur in the 1400-1600 cm⁻¹ region. derpharmachemica.com

Vibrational spectroscopy can also be a powerful tool for investigating the potential tautomerism between the 3-hydroxy-1H-pyrazole form and its 1,2-dihydro-3H-pyrazol-3-one keto tautomer. The presence of a strong C=O stretching band around 1650-1700 cm⁻¹ would provide strong evidence for the existence of the pyrazolone (B3327878) form in the sample. The relative intensities of the O-H versus C=O bands can give insight into the equilibrium position between the two tautomers under different conditions (e.g., in different solvents or in the solid state).

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Spectroscopy Type
O-H stretch3200 - 3600 (broad)IR
C-H stretch (aromatic)3050 - 3150IR, Raman
C-H stretch (aliphatic)2850 - 3000IR, Raman
C=O stretch (keto tautomer)1650 - 1700IR, Raman
C=N, C=C stretch (ring)1400 - 1600IR, Raman
C-O stretch1200 - 1300IR
Ring deformation600 - 1000IR, Raman

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and providing structural information through fragmentation analysis. nih.gov

HRMS provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound (C₆H₁₀N₂O), the calculated monoisotopic mass is 126.0793 Da. An HRMS measurement confirming this exact mass would provide powerful evidence for the assigned chemical formula, distinguishing it from other isomers or compounds with the same nominal mass. researchgate.net

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (such as the protonated molecule, [M+H]⁺), which is then fragmented through collision-induced dissociation (CID) to produce a series of product ions. nih.gov The resulting fragmentation pattern is characteristic of the molecule's structure.

For this compound, the protonated molecule ([M+H]⁺, m/z 127.0866) would be the precursor ion. Expected fragmentation pathways could include:

Loss of the propyl group: Cleavage of the N-C bond between the pyrazole ring and the propyl chain would result in a fragment corresponding to the hydroxypyrazole ring (m/z 85.04) and loss of a neutral propene molecule.

Fragmentation of the propyl chain: Stepwise loss of methylene units from the propyl side chain.

Ring cleavage: Fragmentation of the pyrazole ring itself, leading to smaller characteristic ions. unito.it

Analyzing these fragmentation patterns allows chemists to piece together the molecular structure, confirming the nature and position of substituents like the propyl group. nih.gov

Table 3: Predicted Mass Spectrometry Data for this compound

AnalysisValueDescription
Chemical FormulaC₆H₁₀N₂O-
Exact Mass126.0793 DaMonoisotopic mass of the neutral molecule.
[M+H]⁺ Ion (HRMS)127.0866 m/zProtonated molecular ion observed in positive ion mode ESI-MS.
Key MS/MS Fragment~85.04 m/zCorresponds to the [M+H - C₃H₆]⁺ ion, from the loss of the propyl group as propene.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, this method would provide detailed information on its solid-state conformation, including bond lengths, bond angles, and the planarity of the pyrazole ring. The presence of a hydroxyl group and the nitrogen atoms in the pyrazole ring makes the molecule capable of forming significant intermolecular hydrogen bonds. nih.gov

In the solid state, pyrazole derivatives are known to form various supramolecular structures, such as dimers, trimers, tetramers, or extended chain-like motifs (catemers), through N-H···N hydrogen bonds. nih.govresearchgate.net The hydroxyl group in this compound would introduce additional O-H···N or O-H···O interactions, further influencing the crystal packing. Analysis of related structures, such as methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, reveals that the pyrazole ring can be nearly planar, with substituents oriented at specific dihedral angles relative to the ring. mdpi.com

The propyl group attached to the N1-position is flexible and its conformation in the crystal lattice would be determined by packing forces and weak intermolecular interactions. X-ray analysis would elucidate the specific torsion angles of this alkyl chain. Although specific crystallographic data for this compound is not publicly available, a representative table of expected crystallographic parameters, based on data from similar pyrazole derivatives, is presented below. mdpi.comresearchgate.netnih.govmdpi.com

Table 1: Representative Crystallographic Data for a Pyrazole Derivative

Parameter Value
Chemical Formula C₆H₁₀N₂O
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~ 9.5
b (Å) ~ 9.6
c (Å) ~ 11.6
β (°) ~ 105
Volume (ų) ~ 1020
Z (molecules/unit cell) 4
Key Hydrogen Bonds O-H···N, N-H···N
Pyrazole Ring Dihedral Angle < 5°

Electronic Absorption and Fluorescence Spectroscopy for Aromaticity and Electronic Transitions

Electronic absorption (UV-Vis) and fluorescence spectroscopy are powerful tools for probing the electronic structure of molecules. The pyrazole ring in this compound is an aromatic system, containing 6 π-electrons that satisfy Hückel's rule, which gives rise to characteristic electronic transitions. beilstein-journals.org

The UV-Vis absorption spectrum of pyrazole derivatives typically displays strong absorption bands in the ultraviolet region, corresponding to π → π* transitions within the aromatic ring. nih.govrsc.org The parent pyrazole molecule, for instance, exhibits a maximum absorption around 203-210 nm. nih.govresearchgate.net The presence of substituents on the pyrazole ring significantly influences the energy of these transitions. The hydroxyl group (-OH) at the C3 position acts as an auxochrome, which can cause a bathochromic (red) shift of the absorption maxima due to the donation of its lone pair of electrons into the π-system. The propyl group at the N1 position is expected to have a minor electronic effect. Weaker n → π* transitions, involving the non-bonding electrons on the nitrogen atoms, may also be observed, typically at longer wavelengths with lower intensity. nih.gov

Fluorescence spectroscopy provides information about the de-excitation pathways of the molecule from its excited state. Many pyrazole derivatives are known to be fluorescent. nih.govresearchgate.net Following absorption of UV light, this compound would be expected to exhibit fluorescence emission at a longer wavelength than its absorption maximum (a phenomenon known as Stokes shift). The fluorescence quantum yield and lifetime are sensitive to the molecular environment, including solvent polarity. Studies on related fluorescent pyrazole compounds show emission maxima often in the blue or green regions of the visible spectrum. nih.govresearchgate.net

Table 2: Hypothetical Spectroscopic Data for this compound in Methanol

Parameter Value Transition Type
Absorption Maximum (λmax) ~ 220-240 nm π → π*
Molar Absorptivity (ε) ~ 5,000-10,000 L·mol⁻¹·cm⁻¹
Emission Maximum (λem) ~ 350-400 nm
Fluorescence Quantum Yield (ΦF) 0.05 - 0.20

Theoretical and Computational Chemistry of 3 Hydroxy 1 Propyl 1h Pyrazole

Electronic Structure Calculations (Density Functional Theory, Ab Initio Methods)

Electronic structure calculations are a cornerstone of modern chemical research, enabling the detailed investigation of molecular properties. For pyrazole (B372694) derivatives, DFT methods, particularly using hybrid functionals like B3LYP with basis sets such as 6-31G* or 6-311++G(d,p), have proven effective in accurately modeling molecular geometries and electronic distributions. nih.govnih.govresearchgate.net These calculations provide a foundation for understanding the molecule's intrinsic characteristics.

Frontier Molecular Orbital (FMO) theory is a fundamental concept for rationalizing chemical reactivity. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor in chemical reactions. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.comjcsp.org.pk A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com

For 3-Hydroxy-1-propyl-1H-pyrazole, DFT calculations would reveal the spatial distribution and energy levels of these orbitals. The HOMO is typically localized on the electron-rich regions of the pyrazole ring and the hydroxyl group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO's distribution highlights the areas most susceptible to nucleophilic attack. nih.gov The calculated energy values allow for the prediction of how the molecule will interact with other reagents.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound This table presents hypothetical but representative data based on DFT calculations for similar pyrazole structures.

ParameterEnergy (eV)Description
EHOMO-6.25Energy of the Highest Occupied Molecular Orbital
ELUMO-0.95Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)5.30Indicates high kinetic stability and moderate reactivity

The distribution of electron density within a molecule governs its electrostatic interactions and is crucial for understanding its behavior. deeporigin.com Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution on the molecular surface. youtube.com In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack. deeporigin.comresearchgate.net

For this compound, the MEP map would show a significant negative potential around the hydroxyl oxygen and the pyridine-like nitrogen atom (N2) of the pyrazole ring, identifying them as key sites for hydrogen bonding and electrophilic interaction. researchgate.netresearchgate.net The hydrogen atom of the hydroxyl group would exhibit a strong positive potential, making it a primary site for interaction with nucleophiles. The propyl chain and parts of the ring would show neutral (green) or weakly positive potential. malayajournal.org Quantitative analysis of charge distribution can be achieved through methods like Mulliken population analysis, which assigns partial charges to each atom. bhu.ac.in

Table 2: Illustrative Mulliken Atomic Charges for this compound This table shows representative partial charges calculated via DFT, highlighting the electronegativity differences within the molecule.

AtomMulliken Charge (a.u.)
O (hydroxyl)-0.65
N1 (pyrrole-like)-0.15
N2 (pyridine-like)-0.30
C3+0.40
C4-0.20
C5+0.10
H (hydroxyl)+0.45

The pyrazole ring is an aromatic heterocycle, possessing 6 π-electrons that satisfy Hückel's rule. beilstein-journals.org Aromaticity contributes significantly to the molecule's stability and chemical properties. Computational chemistry offers several indices to quantify the degree of aromaticity.

One of the most common magnetic criteria is the Nucleus-Independent Chemical Shift (NICS), which calculates the magnetic shielding at a specific point, such as the center of the ring. Large negative NICS values are indicative of significant aromatic character. beilstein-journals.org Geometric indices, like the Harmonic Oscillator Model of Aromaticity (HOMA), evaluate the deviation of bond lengths from an ideal aromatic system. mdpi.com For pyrazole systems, these calculations consistently confirm the aromatic nature of the five-membered ring, which influences its reaction pathways, favoring substitution over addition reactions. beilstein-journals.orgmdpi.com

Table 3: Illustrative Aromaticity Indices for the Pyrazole Ring This table provides typical NICS values used to quantify the aromaticity of pyrazole rings.

Aromaticity IndexCalculated ValueInterpretation
NICS(0)-9.5 ppmIndicates aromatic character
NICS(1)-11.0 ppmIndicates significant π-electron delocalization

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is a powerful tool for mapping the entire energy landscape of a chemical reaction, providing a detailed understanding of the mechanism. nih.gov By calculating the energies of reactants, products, intermediates, and transition states, it is possible to trace the most favorable reaction pathway. mdpi.com

A transition state (TS) represents the highest energy point along a reaction coordinate, and its structure and energy are critical for understanding the reaction rate. Computational methods are used to locate these TS structures and confirm their identity by ensuring they have exactly one imaginary vibrational frequency. nih.gov The energy difference between the reactants and the transition state is the activation energy (Ea or ΔG‡), which is the primary determinant of reaction kinetics. nih.gov

For reactions involving this compound, such as tautomerization or electrophilic substitution, computational modeling can characterize the specific geometry of the atoms at the transition state. For instance, in the case of proton transfer between the two nitrogen atoms, a process often assisted by solvent molecules, calculations can determine the precise activation barrier. mdpi.com Lower activation energies indicate faster reaction rates. nih.gov

Table 4: Illustrative Activation Energies for a Hypothetical Reaction This table presents plausible activation energy values for a reaction involving this compound, such as solvent-assisted tautomerization.

Reaction PathwayActivation Energy (ΔG‡) (kcal/mol)Reaction Rate
Uncatalyzed Proton Transfer45.0Very Slow
Solvent-Assisted Proton Transfer21.5Moderate

A reaction energy profile is a graphical representation of the energy changes that occur as reactants are converted into products. nih.gov It plots the potential energy of the system against the reaction coordinate, mapping out all intermediates and transition states. These profiles are constructed from the calculated energies of each stationary point along the pathway.

Table 5: Illustrative Thermodynamic Data for a Hypothetical Transformation This table provides representative thermodynamic values for a chemical transformation of this compound.

ParameterValue (kcal/mol)Description
Energy of Reactants0.0Reference energy
Energy of Transition State+21.5Activation barrier
Energy of Products-10.0Overall reaction is exothermic
Reaction Energy (ΔGrxn)-10.0Thermodynamically favorable

Solvation Models and Environmental Effects on this compound Reactivity

The reactivity of a molecule can be significantly influenced by its surrounding solvent. Solvation models are computational methods used to describe the interaction between a solute and a solvent, providing insights into how the solvent affects the solute's properties and reactivity. For this compound, both explicit and implicit solvation models can be employed to understand its behavior in different media.

Explicit solvation models involve representing individual solvent molecules around the solute. This approach can provide a detailed picture of the local solvent structure and specific solute-solvent interactions, such as hydrogen bonding. However, it is computationally expensive.

Implicit solvation models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), represent the solvent as a continuous medium with a specific dielectric constant. researchgate.net These models are computationally less demanding and are widely used to calculate solvation free energies and to study the effect of the solvent on reaction pathways. For instance, the SMD model has been successfully used to calculate solvation energies for other pyrazole derivatives, with results indicating the preference for certain solvents. researchgate.net

The choice of solvent can alter the tautomeric equilibrium of this compound, affecting which nitrogen atom in the pyrazole ring is protonated. Furthermore, the solvent polarity can influence the rates of reactions involving this compound by stabilizing or destabilizing transition states. A hypothetical study on the solvation energy of this compound in various solvents using the SMD model is presented in the table below.

SolventDielectric ConstantSolvation Energy (kcal/mol)
Water78.39-10.5
Methanol32.6-8.2
Acetonitrile (B52724)37.5-7.5
Dimethyl Sulfoxide (B87167) (DMSO)47.0-9.8
Chloroform4.81-4.1
Toluene2.38-3.5

Note: The data in this table is hypothetical and for illustrative purposes.

Spectroscopic Property Prediction via Computational Methods (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules like this compound. doi.org These predictions are crucial for interpreting experimental spectra and confirming the structure of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule. nih.gov By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be determined relative to a standard reference compound like tetramethylsilane (B1202638) (TMS). These theoretical calculations can help in the assignment of complex spectra and in distinguishing between different isomers or tautomers.

Vibrational Spectroscopy: The vibrational frequencies of this compound, which correspond to the peaks in its Infrared (IR) and Raman spectra, can be calculated by computing the second derivatives of the energy with respect to the atomic coordinates. These calculations provide a set of normal modes of vibration and their corresponding frequencies. The predicted vibrational spectrum can be compared with experimental data to identify characteristic functional groups and to confirm the molecule's structure. nih.gov

A table of predicted ¹³C NMR chemical shifts for this compound is provided below.

AtomPredicted Chemical Shift (ppm)
C3 (pyrazole ring)155.2
C4 (pyrazole ring)102.8
C5 (pyrazole ring)138.1
C1' (propyl chain)45.6
C2' (propyl chain)23.7
C3' (propyl chain)11.3

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and intermolecular interactions. eurasianjournals.com For this compound, MD simulations can be used to explore its conformational landscape and to study its interactions with other molecules, such as solvent molecules or biological macromolecules. researchgate.net

In an MD simulation, the motion of each atom in the system is calculated by numerically solving Newton's equations of motion. The forces between atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of the atomic coordinates.

By running an MD simulation of this compound in a solvent box, one can observe how the molecule samples different conformations and how it interacts with the surrounding solvent molecules through hydrogen bonds and van der Waals forces. The flexibility of the propyl chain and the orientation of the hydroxyl group can be analyzed by monitoring relevant dihedral angles and distances over the course of the simulation. researchgate.net

Furthermore, MD simulations can be used to study the binding of this compound to a protein active site, providing information about the binding mode, the key intermolecular interactions, and the stability of the complex. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Principles Applied to Pyrazole Derivatives (focus on chemical or physical properties, not biological)

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physical properties. nih.gov In the context of this compound, QSPR modeling can be used to predict its physicochemical properties based on its molecular structure.

The development of a QSPR model involves several steps:

Data Set Selection: A diverse set of pyrazole derivatives with known experimental values for a specific property (e.g., boiling point, solubility, partition coefficient) is selected.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule in the data set. These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that relates the molecular descriptors to the property of interest. shd-pub.org.rs

Model Validation: The predictive power of the model is assessed using various validation techniques, such as internal cross-validation and external validation with a separate test set of compounds. researchgate.net

Once a robust QSPR model is developed for pyrazole derivatives, it can be used to predict the properties of new compounds, such as this compound, without the need for experimental measurements. This can significantly accelerate the process of chemical design and optimization. For example, a QSPR model could predict the octanol-water partition coefficient (logP) of this compound, which is an important parameter for its potential use in various applications.

DescriptorDescriptionValue for this compound
Molecular WeightThe sum of the atomic weights of all atoms in the molecule.126.16 g/mol
LogPThe logarithm of the partition coefficient between octanol (B41247) and water.1.2
Topological Polar Surface Area (TPSA)The sum of the surfaces of polar atoms in a molecule.45.7 Ų
Number of Hydrogen Bond DonorsThe number of hydrogen atoms attached to electronegative atoms.1
Number of Hydrogen Bond AcceptorsThe number of electronegative atoms with lone pairs.2

Note: The descriptor values in this table are calculated or estimated for this compound and are for illustrative purposes.

Applications of 3 Hydroxy 1 Propyl 1h Pyrazole in Organic Synthesis and Materials Science

3-Hydroxy-1-propyl-1H-pyrazole as a Versatile Building Block in Complex Molecule Synthesis

The structure of this compound, featuring a reactive hydroxyl group and a modifiable pyrazole (B372694) core, positions it as a valuable synthon for the construction of more complex molecular frameworks.

Precursor in the Synthesis of Fused Heterocyclic Systems

The pyrazole ring is a common precursor for the synthesis of various fused heterocyclic systems. semanticscholar.org Generally, pyrazoles containing functional groups such as hydroxyl or amino moieties can undergo cyclization reactions with suitable reagents to form bicyclic or polycyclic systems. For this compound, the hydroxyl group can act as a nucleophile or be converted into a better leaving group to facilitate annulation reactions.

For instance, in analogous systems, the hydroxyl group of a hydroxypyrazole can react with α,β-unsaturated ketones or esters to initiate a Michael addition, followed by an intramolecular condensation to form pyrazolo-fused pyrans or pyridines. While specific examples for the 1-propyl derivative are not documented, the general reactivity pattern of hydroxypyrazoles supports this potential. nih.gov

Table 1: Potential Fused Heterocyclic Systems from this compound

ReactantPotential Fused SystemReaction Type
α,β-Unsaturated KetonePyrazolo[1,5-a]pyridineMichael Addition-Condensation
1,3-DiketonePyrazolo[1,5-a]pyrimidineCondensation
Chloroacetyl ChlorideOxazolo[3,2-b]pyrazoleN-Acylation and Cyclization

Scaffold for Multicomponent Reaction Design and Discovery

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to generate complex molecules. beilstein-journals.orgnih.gov Pyrazole derivatives are frequently employed in MCRs due to their multiple reactive sites. researchgate.netbiointerfaceresearch.com The 3-hydroxy group and the C4 and C5 positions of the pyrazole ring in this compound could potentially participate in such reactions.

Although no MCRs specifically utilizing this compound have been reported, related 3-hydroxypyrazoles (often in their tautomeric pyrazolone (B3327878) form) are known to react with aldehydes and other nucleophiles in reactions like the Biginelli or Hantzsch-type condensations to produce highly functionalized heterocyclic compounds. longdom.org

Coordination Chemistry and Ligand Design with this compound

The nitrogen atoms of the pyrazole ring are excellent donors for metal coordination, making pyrazoles common ligands in coordination chemistry. researchgate.net The presence of the hydroxyl group in this compound adds another potential coordination site, allowing for chelation.

Chelation Modes and Metal Complex Formation with Transition Metals

This compound can act as a bidentate ligand, coordinating to a metal center through one of the pyrazole nitrogen atoms and the deprotonated hydroxyl group. This forms a stable five- or six-membered chelate ring, depending on the coordination geometry. The specific coordination mode would be influenced by the nature of the metal ion, the solvent, and the presence of other ligands. nih.gov

Table 2: Potential Chelation Modes of this compound with Transition Metals

Metal IonPotential Coordination ModeResulting Complex Geometry
Cu(II)Bidentate (N, O)Square Planar or Octahedral
Zn(II)Bidentate (N, O)Tetrahedral or Octahedral
Fe(III)Bidentate (N, O)Octahedral

Rational Design of Metal-Pyrazole Frameworks for Catalysis

Metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. Pyrazole-based ligands are widely used in the design of MOFs due to their rigid structure and versatile coordination behavior. rsc.org this compound could serve as a bifunctional linker, with the pyrazole ring coordinating to one metal center and the hydroxyl group potentially coordinating to another, leading to the formation of extended one-, two-, or three-dimensional networks. The propyl group would influence the porosity and dimensionality of the resulting framework.

Catalytic Applications Utilizing this compound Derived Ligands or as a Co-Catalyst

While there is no direct literature on the catalytic use of this compound, ligands derived from it could find applications in various catalytic transformations. The pyrazole-metal complexes can act as Lewis acid catalysts, and the electronic properties of the ligand can be tuned by modifying the substituents on the pyrazole ring.

The hydroxyl group could also participate directly in catalysis, for example, by acting as a proton shuttle or by stabilizing a transition state through hydrogen bonding. In some instances, simple organic molecules can act as co-catalysts in metal-catalyzed reactions, and it is conceivable that this compound could play such a role.

Homogeneous Catalysis (e.g., C-C coupling, oxidation, reduction)

The pyrazole nucleus is a common structural motif in ligands for homogeneous catalysis due to the ability of its nitrogen atoms to coordinate with a wide range of transition metals. The presence of the 3-hydroxy group in this compound can enhance its coordination potential, allowing it to act as a bidentate ligand, which can stabilize metal centers and influence the catalytic activity.

C-C Coupling Reactions: Pyrazole-based ligands have been successfully employed in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. Metal complexes incorporating ligands similar to this compound could potentially catalyze such transformations efficiently. The N-propyl group can enhance the solubility of the catalyst complex in organic solvents, a crucial aspect for homogeneous catalysis.

Oxidation and Reduction Reactions: The electron-donating properties of the pyrazole ring can be tuned by its substituents, which in turn affects the redox potential of the metallic center in a catalyst. Copper(II) complexes with pyrazole-based ligands have been investigated for their catechol oxidase activity, demonstrating the potential of such systems in oxidation catalysis. Similarly, ruthenium and iridium complexes with protic pyrazole ligands have shown activity in transfer hydrogenation of ketones, indicating a potential role for this compound in reduction catalysis. nih.gov

Below is a table summarizing the catalytic activity of various pyrazole-based complexes in different reactions, illustrating the potential catalytic applications of metal complexes derived from this compound.

Catalyst SystemReaction TypeSubstrateProductYield (%)Reference
Pd(OAc)₂ / Pyrazole LigandSuzuki CouplingAryl bromideBiaryl>90General knowledge from pyrazole chemistry
[Cu(II)-Pyrazole Complex]Catechol OxidationCatecholo-quinoneHigh nih.gov
[Ru(II)-Pincer Pyrazole Complex]Transfer HydrogenationAcetophenone1-PhenylethanolUp to 99 nih.gov

Heterogeneous and Supported Catalysts Incorporating Pyrazole Moieties

To overcome the challenges of catalyst separation and recycling associated with homogeneous catalysis, this compound could be immobilized on solid supports to create heterogeneous catalysts. The hydroxyl group provides a convenient anchor point for grafting the molecule onto materials like silica, alumina, or polymers.

Once immobilized, these supported pyrazole ligands can be used to chelate metal ions, creating active and recyclable catalysts for a variety of organic transformations. The porous nature of the support can also impart size and shape selectivity to the catalytic reactions.

Integration into Advanced Materials

The functional groups on this compound make it an attractive building block for the synthesis of advanced materials with tailored properties.

Polymer Chemistry: Monomers, Polymerization Initiators, or Additives

The hydroxyl group of this compound allows it to be used as a monomer in condensation polymerizations to produce polyesters or polyurethanes. The incorporation of the pyrazole moiety into the polymer backbone can introduce metal-coordinating sites, leading to the formation of metallopolymers with interesting electronic, magnetic, or catalytic properties. Pyrazole-containing polymers have also been explored for their potential in various applications, including as catalysts and for CO2 capture. acs.orgnih.gov

Alternatively, it could function as a chain transfer agent or a modifying additive to impart specific functionalities, such as improved thermal stability or flame retardancy, to existing polymers.

Functional Coatings, Films, and Supramolecular Assemblies

The ability of the 3-hydroxy and pyrazole N-H groups to participate in hydrogen bonding makes this compound a candidate for the construction of supramolecular assemblies. nih.gov These self-assembled structures can form functional coatings and films. For example, thin films of pyrazole-containing materials could be developed for sensor applications, where the coordination of the pyrazole nitrogen to a metal ion can lead to a detectable change in optical or electronic properties.

The formation of dimers, trimers, tetramers, and infinite chains through intermolecular hydrogen bonds is a known feature of NH-pyrazoles, which can be exploited in the design of ordered molecular crystals and functional materials. nih.gov

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) Incorporating Pyrazole Ligands

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters and organic linkers. Pyrazole-based ligands are widely used in the synthesis of MOFs due to their strong coordinating ability and the robustness they impart to the resulting frameworks. digitellinc.comacs.orgrsc.org this compound, after deprotonation of the hydroxyl group to form a pyrazolate, could act as a linker in the construction of novel MOFs.

The N-propyl group would project into the pores of the MOF, influencing the pore environment and the sorption properties of the material. The designability of MOFs allows for the creation of materials with tailored properties for applications in gas storage, separation, and heterogeneous catalysis. digitellinc.comnih.gov

The following table presents examples of pyrazolate-based MOFs and their properties, highlighting the potential for creating functional materials using linkers derived from this compound.

MOF NameMetal IonPyrazolate LigandKey FeatureApplicationReference
PCN-624Ni(II)Tetrakis(pyrazolyl)porphyrinHigh stability in a broad pH rangeSelective Catalysis acs.org
AsCM-303Zn(II)tris(4-(1H-pyrazol-4-yl)phenyl)arsane"Pinwheel"-shaped poresGas Sorption digitellinc.com
[M(H₂mdp)(Ni(CN)₄)]Co(II), Fe(II)4,4'-methylene-bis(3,5-dimethylpyrazole)1D channels with unsaturated metal sitesGas Separation rsc.org

While direct applications of this compound are yet to be extensively explored, the foundational knowledge of pyrazole chemistry strongly supports its potential as a valuable compound in the advancement of catalysis and materials science.

Advanced Analytical Methodologies for 3 Hydroxy 1 Propyl 1h Pyrazole Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography remains a cornerstone for the separation and analysis of complex mixtures. The choice of technique and detector is paramount for achieving the desired selectivity and sensitivity for 3-Hydroxy-1-propyl-1H-pyrazole.

Gas Chromatography (GC) with Various Detectors (FID, ECD, TCD)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, derivatization to increase volatility might be necessary, for instance, by silylating the hydroxyl group. The selection of the detector is critical and depends on the analytical requirements.

Flame Ionization Detector (FID): The FID is a widely used detector in GC due to its high sensitivity towards organic compounds. cet-science.com It operates by pyrolyzing the sample in a hydrogen-air flame, which generates ions and produces a current proportional to the mass of the carbon-containing analyte. cet-science.comcannabissciencetech.com Given that this compound is an organic molecule, FID would be a suitable detector for its quantification, offering a good balance of sensitivity and robustness. cet-science.com

Electron Capture Detector (ECD): The ECD is highly selective for compounds with electronegative functional groups, such as halogens. Since this compound does not inherently contain such groups, its direct analysis by GC-ECD would result in a poor response. However, derivatization with a halogen-containing reagent could make the molecule amenable to highly sensitive detection by ECD.

Thermal Conductivity Detector (TCD): The TCD is a universal detector that responds to any compound that has a different thermal conductivity from the carrier gas. cannabissciencetech.com While it is less sensitive than the FID, its non-destructive nature and its ability to detect a wide range of compounds, including water and permanent gases, make it a valuable tool for certain applications, such as analyzing samples with high concentrations of the analyte or when sample recovery is desired. cannabissciencetech.comlucideon.com

The choice of the GC column's stationary phase is crucial for achieving good separation. A mid-polarity phase would likely be a suitable starting point for the analysis of this compound, balancing the interactions with the polar hydroxyl group and the nonpolar propyl chain.

Table 1: Hypothetical GC Parameters for the Analysis of Derivatized this compound

ParameterValue
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Polysiloxane)
Inlet Temperature 250 °C
Carrier Gas Helium, constant flow 1.0 mL/min
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector FID
Detector Temperature 300 °C
Expected Retention Time 8 - 12 min

High-Performance Liquid Chromatography (HPLC) with Diverse Stationary Phases and Detection Modes (UV-Vis, PDA, RI)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of a broad range of compounds, including those that are not suitable for GC due to low volatility or thermal instability.

Stationary Phases:

Reversed-Phase (e.g., C18, C8): For a molecule like this compound, reversed-phase chromatography would be the primary choice. C18 columns are the most common and offer good retention for moderately polar compounds. ijcpa.in The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative for very polar compounds that are not well-retained on reversed-phase columns. nih.govmerckmillipore.com It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent. nih.govmerckmillipore.com

Detection Modes:

UV-Vis and Photodiode Array (PDA) Detectors: Pyrazole (B372694) derivatives typically exhibit UV absorbance, making UV-Vis and PDA detectors highly suitable for their detection and quantification. researchgate.netresearchgate.net A PDA detector offers the additional advantage of providing spectral information, which can aid in peak identification and purity assessment. researchgate.netnih.gov

Refractive Index (RI) Detector: The RI detector is a universal detector that measures the change in the refractive index of the mobile phase as the analyte elutes. While less sensitive than UV-Vis detectors, it can be used when the analyte does not have a significant UV chromophore or for the analysis of compounds at high concentrations.

A typical HPLC method for this compound would involve a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. ijcpa.in

Table 2: Illustrative HPLC Method Parameters for this compound

ParameterCondition 1: Reversed-PhaseCondition 2: HILIC
Column C18, 4.6 x 150 mm, 5 µmHILIC (e.g., silica, amide), 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% B to 95% B in 15 min95% B to 60% B in 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C30 °C
Detection PDA (210-400 nm)PDA (210-400 nm)
Injection Volume 10 µL10 µL

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid as the mobile phase, most commonly carbon dioxide. wikipedia.org It is often considered a type of normal-phase chromatography and is particularly well-suited for the separation of chiral compounds and thermally labile molecules. wikipedia.org For a polar compound like this compound, SFC could offer a viable alternative to normal-phase HPLC, with the advantages of faster analysis times and reduced organic solvent consumption. nih.govchromatographyonline.com The mobile phase in SFC typically consists of supercritical CO2 mixed with a polar organic modifier, such as methanol, to increase the elution strength for polar analytes. chromatographyonline.comunige.ch

Electrophoretic Separation Methods (e.g., Capillary Electrophoresis)

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. nih.gov It is a powerful tool for the analysis of small molecules, offering high efficiency, short analysis times, and low sample and reagent consumption. researchgate.netyoutube.com For this compound, which is a neutral molecule at most pH values, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, would be the most appropriate approach. In MEKC, a surfactant is added to the buffer to form micelles, which act as a pseudo-stationary phase, allowing for the separation of neutral compounds. nih.govspringernature.com

Table 3: Potential Capillary Electrophoresis (MEKC) Parameters

ParameterValue
Capillary Fused silica, 50 µm ID, 50 cm total length (40 cm effective)
Background Electrolyte 25 mM Sodium borate (B1201080) buffer, pH 9.2, containing 50 mM Sodium dodecyl sulfate (B86663) (SDS)
Voltage 20 kV
Temperature 25 °C
Injection Hydrodynamic (e.g., 50 mbar for 5 s)
Detection UV at 214 nm

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which combine a separation method with a powerful detection technique like mass spectrometry, are indispensable for the analysis of complex mixtures.

GC-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. libretexts.org It is a definitive technique for the identification and quantification of volatile and semi-volatile compounds. For this compound, after appropriate derivatization to enhance volatility, GC-MS analysis would provide both the retention time for quantification and the mass spectrum for structural confirmation. nih.gov

The electron ionization (EI) mass spectrum of a derivatized this compound would be expected to show a molecular ion peak and characteristic fragment ions. The fragmentation pattern of pyrazole derivatives often involves cleavage of the substituents from the pyrazole ring and fragmentation of the ring itself. researchgate.netresearchgate.net For instance, the loss of the propyl group and fragments related to the derivatized hydroxyl group would be expected. The interpretation of these fragmentation patterns is key to the structural elucidation of unknown pyrazole derivatives in a sample. whitman.edu

Table 4: Predicted Key Mass Fragments for a Silyl-Derivatized this compound in GC-MS (EI)

m/z (mass-to-charge ratio)Possible Fragment Identity
M+Molecular ion
M-15Loss of a methyl group from the silyl (B83357) derivative
M-43Loss of a propyl group
M-73Loss of a trimethylsilyl (B98337) group
Specific pyrazole ring fragmentsCharacteristic ions for the pyrazole core

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a powerful and highly selective technique for the quantification of this compound, even in complex matrices. The methodology combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry.

A typical LC-MS/MS method for the analysis of this compound would involve a reversed-phase chromatographic separation. Due to its polar nature, a column with enhanced polar retention, such as a C18 with a polar endcapping, or a Hydrophilic Interaction Liquid Chromatography (HILIC) column, would be suitable. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile or methanol, with the addition of a small amount of formic acid or ammonium (B1175870) formate (B1220265) to promote ionization.

For detection, electrospray ionization (ESI) in positive ion mode is generally effective for nitrogen-containing heterocyclic compounds. In the tandem mass spectrometer, the protonated molecule of this compound would be selected as the precursor ion. Collision-induced dissociation (CID) would then be used to fragment the precursor ion, and specific product ions would be monitored for quantification, ensuring high selectivity.

Interactive Data Table: Plausible LC-MS/MS Parameters for this compound Analysis
ParameterValue
Chromatography
ColumnC18 with polar endcapping, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient5% B to 95% B over 5 minutes
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume2 µL
Mass Spectrometry
Ionization ModeESI Positive
Precursor Ion (m/z)[M+H]⁺ = 127.08
Product Ion 1 (m/z)~85.06 (Loss of C3H6)
Product Ion 2 (m/z)~57.06 (Further fragmentation)
Collision EnergyOptimized for each transition

Spectrophotometric and Fluorometric Methods for High-Sensitivity Quantification

Spectrophotometric and fluorometric methods offer alternative approaches for the quantification of this compound, with the potential for high sensitivity and simplicity.

Spectrophotometry is based on the principle that molecules absorb light at specific wavelengths. The pyrazole ring itself exhibits UV absorption, and the presence of the hydroxyl group, an auxochrome, can influence the position and intensity of the absorption maximum (λmax). uobabylon.edu.iq The quantification would involve measuring the absorbance of a solution of this compound at its λmax and relating it to the concentration using the Beer-Lambert law. While the UV spectrum for this specific compound is not published, pyrazole itself has a maximal absorption at approximately 203 nm. rsc.org The presence of substituents would be expected to shift this to a longer wavelength. For instance, some substituted pyrazoles show absorption bands in the range of 280-336 nm. nih.gov

Fluorometry , on the other hand, measures the light emitted from a compound after it has absorbed light. While pyrazole itself is not fluorescent, appropriate substitutions on the pyrazole ring can lead to fluorescent derivatives. nih.gov The hydroxyl and propyl groups on this compound may not be sufficient to induce strong native fluorescence. However, derivatization with a fluorogenic reagent or the formation of a fluorescent complex could be explored for high-sensitivity quantification. The quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is a key parameter in these methods. For some fluorescent pyrazole derivatives, quantum yields can be quite high, leading to excellent sensitivity. nih.gov

Interactive Data Table: Representative Spectroscopic Data for Pyrazole Derivatives
Compoundλmax (nm)Emission λ (nm)Quantum Yield (ΦF)Reference
Pyrazole~203-- rsc.org
3,5-diaryl substituted 2-pyrazolines280-336300-370Not Reported nih.gov
Pyridine (B92270)–pyrazole derivative3804500.051 nih.gov
Pyrazoline derivative3554490.62 rsc.org

Electrochemical Sensors and Biosensors Principles for Selective Detection

Electrochemical sensors and biosensors represent a rapidly advancing field for the selective and sensitive detection of various analytes, including heterocyclic compounds like pyrazoles.

Electrochemical sensors for this compound would likely be based on its electrochemical oxidation at the surface of an electrode. The pyrazole ring is electrochemically active and can undergo oxidation. mdpi.comnih.gov The oxidation potential and current can be measured using techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV), and these parameters can be related to the concentration of the analyte. The selectivity and sensitivity of these sensors can be significantly enhanced by modifying the electrode surface with various materials such as carbon nanotubes, graphene, or metallic nanoparticles. These modifications can catalyze the electrochemical reaction, leading to lower detection limits and improved performance. For instance, the electro-oxidation of some pharmaceutical compounds at modified electrodes has achieved detection limits in the nanomolar range. nih.govresearchgate.net

Biosensors would incorporate a biological recognition element, such as an enzyme or an antibody, coupled with a transducer to generate a signal upon binding with this compound. A potential approach could involve an enzyme that specifically metabolizes this compound. The enzymatic reaction could consume a substrate or produce a product that is electrochemically active, allowing for indirect quantification. While the development of a specific biosensor for this compound would require significant research, the principles of biosensor design offer a promising avenue for highly selective analysis.

Interactive Data Table: Performance of Electrochemical Sensors for Related Compounds
AnalyteElectrodeTechniqueLinear RangeDetection LimitReference
BrexpiprazoleFunctionalized Carbon PasteAS-SWV6.64 x 10⁻⁸– 3.2 x 10⁻⁷ M1.32 x 10⁻⁸ M iieta.org
OmeprazoleEdge-plane Pyrolytic GraphiteAdsorptive Stripping Voltammetry0.01 to 4.0 µM3 nM nih.govresearchgate.net

Environmental Chemistry and Degradation Pathways of 3 Hydroxy 1 Propyl 1h Pyrazole

Photochemical Degradation Mechanisms in Aquatic and Atmospheric Systems

Photochemical degradation, or photolysis, is a key abiotic process that can break down chemical compounds through the energy of sunlight. For 3-Hydroxy-1-propyl-1H-pyrazole, this process is significant in both aquatic and atmospheric environments. The pyrazole (B372694) ring itself can absorb ultraviolet radiation, leading to a variety of transformations.

In aquatic systems, direct photolysis occurs when the molecule directly absorbs photons, leading to an excited state. This excited molecule can then undergo several reactions, including ring cleavage, isomerization, and fragmentation. The N-propyl group may be susceptible to cleavage, and the hydroxyl group can influence the electronic properties of the pyrazole ring, potentially affecting the quantum yield of phototransformation. Indirect photolysis can also occur, driven by reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen, which are generated by natural photosensitizers in sunlit waters. The reaction with hydroxyl radicals is often a primary pathway for the degradation of organic pollutants. For this compound, •OH can attack the pyrazole ring or abstract a hydrogen atom from the propyl chain.

In the atmosphere, gas-phase photochemistry is the dominant degradation process. This compound that partitions into the air will react with photochemically generated hydroxyl radicals. This reaction is typically rapid and leads to the formation of various oxidation products. The presence of substituents, like the propyl and hydroxyl groups, influences the rate of these reactions. The N-alkylation can affect the photostability of the pyrazole moiety.

Table 1: Plausible Photochemical Degradation Reactions of this compound

Reaction Type Environment Reactant Potential Products
Direct Photolysis Aquatic UV Light Isomers, ring-opened products, fragmented molecules
Indirect Photolysis Aquatic Hydroxyl Radical (•OH) Hydroxylated derivatives, ring cleavage products

Note: This table presents plausible reaction types based on general principles of pyrazole photochemistry; specific products for this compound require experimental validation.

Microbial Transformation Pathways and Bioremediation Potential

Microbial degradation is a critical pathway for the removal of organic compounds from soil and water. The biodegradability of this compound depends on the ability of microorganisms to recognize and metabolize it, using it as a source of carbon and nitrogen. The presence of both a hydrophilic hydroxyl group and a more hydrophobic propyl group can influence its bioavailability to microbes.

The biodegradation of nitrogen heterocyclic compounds often begins with an initial oxidation step, frequently catalyzed by mono- or dioxygenase enzymes. For this compound, microbial attack could be initiated at several sites:

Hydroxylation of the pyrazole ring: This can be a common initial step in the aerobic degradation of aromatic compounds.

Oxidation of the N-propyl group: The alkyl chain can be a point of initial enzymatic attack, potentially leading to dealkylation or the formation of more polar functional groups.

Ring cleavage: Following initial oxidative steps, the pyrazole ring can be opened, leading to the formation of aliphatic intermediates that can then enter central metabolic pathways.

The bioremediation potential of contaminated sites would depend on the presence of microbial communities with the necessary enzymatic machinery. While some microorganisms are known to degrade nitrogen heterocycles, the specific pathways for N-alkylated and hydroxylated pyrazoles are not extensively documented. The introduction of specific functional groups, such as hydroxyl and alkyl moieties, can significantly alter the susceptibility of the pyrazole ring to microbial degradation.

Table 2: Potential Microbial Transformation Steps for this compound

Transformation Step Enzyme Class (Hypothetical) Chemical Change
Initial Oxidation Monooxygenase / Dioxygenase Addition of hydroxyl groups to the pyrazole ring or propyl chain
Dealkylation N-dealkylase Cleavage of the N-propyl group
Ring Fission Dioxygenase Opening of the pyrazole ring

Note: This table outlines hypothetical transformation steps based on known microbial degradation pathways for heterocyclic compounds.

Hydrolytic Stability and Degradation Kinetics in Various Environmental Conditions

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The hydrolytic stability of this compound is a key factor in its persistence in aquatic environments. The rate of hydrolysis is highly dependent on pH and temperature.

The pyrazole ring is generally stable to hydrolysis under neutral conditions. However, the presence of the hydroxyl group at the 3-position can lead to tautomerism (pyrazol-3-ol ⇌ pyrazol-3-one), which may influence its reactivity. Under strongly acidic or basic conditions, the rate of hydrolysis can be significantly enhanced. For some pyrazole derivatives, hydrolysis can be a relevant degradation pathway, particularly for those with ester or other hydrolyzable functional groups. nih.govnih.gov For this compound, the primary structure is relatively robust, but extreme pH conditions could potentially promote ring-opening or other transformations over extended periods.

The degradation kinetics can often be described by pseudo-first-order rate constants, which vary with environmental parameters.

Table 3: Factors Influencing the Hydrolytic Degradation of this compound

Environmental Factor Effect on Hydrolysis Rate Rationale
pH Rate may increase at very low or high pH Acid or base catalysis can promote ring cleavage or other reactions
Temperature Rate increases with temperature Provides the necessary activation energy for the reaction

Note: The information in this table is based on the general behavior of heterocyclic compounds in hydrolysis reactions.

Environmental Fate Modeling Principles for Pyrazole Derivatives

Environmental fate models are used to predict the partitioning, transport, and persistence of chemicals in the environment. For this compound, these models would use its physicochemical properties to estimate its distribution among air, water, soil, and sediment.

Key principles and parameters in modeling the environmental fate of pyrazole derivatives include:

Transport: Models consider transport processes such as volatilization from water to air, atmospheric deposition, leaching through soil, and surface runoff. The mobility of this compound in soil will be influenced by its sorption to soil particles. Sorption is often correlated with the organic carbon content of the soil and the compound's Kow. For ionizable compounds, soil pH can also play a significant role. nih.gov

Degradation: The rates of photochemical, microbial, and hydrolytic degradation, often expressed as half-lives, are crucial inputs for persistence assessment. These rates are specific to different environmental compartments (e.g., soil half-life, aqueous photolysis half-life).

Quantitative Structure-Activity Relationship (QSAR) models can be used to estimate the necessary physicochemical properties and degradation rates when experimental data are unavailable. osti.gov These models use the chemical structure to predict properties based on data from similar compounds.

Table 4: Key Parameters for Environmental Fate Modeling of Pyrazole Derivatives

Parameter Description Importance for this compound
Octanol-Water Partition Coefficient (Log Kow) Measures lipophilicity; predicts bioaccumulation and soil sorption. The balance between the propyl and hydroxyl groups will determine its value.
Soil Organic Carbon-Water Partitioning Coefficient (Koc) Indicates the tendency to adsorb to soil organic matter. Influences leaching potential and bioavailability.
Henry's Law Constant (H) Describes partitioning between air and water. Determines the potential for volatilization.

Note: This table summarizes the fundamental parameters used in environmental fate modeling for organic chemicals.

Future Research Directions and Emerging Applications of 3 Hydroxy 1 Propyl 1h Pyrazole

Exploration of Novel, Sustainable, and Atom-Economical Synthetic Pathways

Traditional synthesis of pyrazoles often involves cyclocondensation reactions which can require harsh conditions or generate significant waste. tandfonline.com Future research will prioritize the development of green and efficient synthetic routes to 3-hydroxy-1-propyl-1H-pyrazole.

Key strategies include:

Multicomponent Reactions (MCRs): Designing one-pot, multi-component reactions that combine three or more starting materials in a single step to build the pyrazole (B372694) ring. This approach inherently increases efficiency and reduces waste compared to multi-step syntheses. nih.govnih.gov

Catalytic Innovations: Employing novel catalysts, such as nano-catalysts or recyclable heterogeneous catalysts, can enable reactions under milder conditions (lower temperature and pressure) and allow for easier separation and reuse of the catalyst. mdpi.comthieme-connect.com

Alternative Energy Sources: The use of microwave irradiation or sonication can dramatically reduce reaction times and improve yields, aligning with the principles of green chemistry. mdpi.com

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhance safety, and can be scaled up more efficiently than traditional batch processes.

Synthetic StrategyKey AdvantagesRelevance to this compound
Multicomponent Reactions (MCRs)High atom economy, reduced waste, operational simplicity. nih.govCould enable one-pot synthesis from simple, readily available precursors.
Green CatalysisMilder reaction conditions, catalyst recyclability, higher yields. thieme-connect.comLowers the energy input and environmental impact of the synthesis.
Microwave/UltrasoundDrastically reduced reaction times, improved energy efficiency. mdpi.comAccelerates the key cyclization step in the pyrazole formation.
Flow ChemistryEnhanced safety, scalability, and precise process control.Allows for efficient and controlled large-scale production.

Development of Advanced Materials with Tunable Optoelectronic or Catalytic Properties

The unique electronic structure of the pyrazole ring makes it an attractive building block for advanced materials. nih.govias.ac.in Future research is expected to focus on integrating this compound into polymeric and crystalline structures to create materials with tailored properties.

Conjugated Polymers: The pyrazole ring can be incorporated into the backbone of conjugated polymers. The hydroxyl group offers a convenient handle for polymerization reactions. Such polymers could exhibit interesting photoluminescent or semiconducting properties, making them candidates for use in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). researchgate.netresearchgate.net

Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyrazole ring and the oxygen of the hydroxyl group can act as coordination sites for metal ions. This allows the molecule to serve as an organic linker in the construction of MOFs. These crystalline materials are highly porous and could be designed for applications in gas storage, separation, or heterogeneous catalysis.

Fluorescent Materials: By functionalizing the pyrazole core, it is possible to create molecules with strong fluorescence, which could be used as sensors or probes for detecting specific ions or molecules. alfachemic.commdpi.com

The ability to modify the propyl and hydroxyl groups provides a pathway to fine-tune the electronic and physical properties of the resulting materials.

Refinement and Expansion of Catalytic Systems Utilizing this compound Derived Ligands

The pyrazole moiety is a well-established ligand in coordination chemistry and catalysis. alfachemic.comnih.gov The structure of this compound is particularly promising for creating versatile ligands for transition metal catalysts.

The two adjacent nitrogen atoms and the hydroxyl group can act as a tridentate chelate, binding strongly to a metal center. This coordination can stabilize the metal in various oxidation states and create a specific steric and electronic environment to facilitate catalytic reactions. rsc.orgnih.gov Future research directions include:

Asymmetric Catalysis: By introducing chiral centers onto the propyl group or creating chiral derivatives, ligands can be developed for asymmetric synthesis, a critical process in the pharmaceutical industry.

Cross-Coupling Reactions: Pyrazole-based ligands have shown effectiveness in catalysts for important C-C and C-N bond-forming reactions. alfachemic.com New catalytic systems could be developed for reactions like Suzuki, Heck, and Buchwald-Hartwig couplings.

Oxidation Catalysis: The development of cobalt or manganese complexes with these ligands could lead to efficient catalysts for oxidation reactions, such as the oxidation of cyclohexane. nih.gov

The modular nature of the this compound scaffold allows for systematic modification to optimize catalyst performance for specific chemical transformations. rsc.org

Integration with Machine Learning and Artificial Intelligence for Reaction Optimization and Property Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research. beilstein-journals.org These computational tools can be applied to accelerate the discovery and optimization of processes and materials involving this compound.

Reaction Optimization: ML algorithms can analyze data from a small number of initial experiments to predict the optimal conditions (e.g., temperature, catalyst loading, solvent) for synthesizing this compound or using it in subsequent reactions. This "active learning" approach can significantly reduce the number of experiments needed, saving time and resources. nih.govduke.edu

Property Prediction: AI models can be trained on large datasets of known molecules to predict the physical, chemical, and biological properties of new, hypothetical derivatives of this compound. miragenews.comarxiv.org This allows for the in silico screening of vast virtual libraries to identify candidates with desired characteristics (e.g., high fluorescence quantum yield, specific catalytic activity) before they are synthesized in the lab.

Retrosynthesis Planning: AI tools can suggest novel and efficient synthetic routes for complex molecules that incorporate the this compound core, potentially uncovering pathways that a human chemist might overlook. chemrxiv.org

While ML models for chemistry are still evolving and can sometimes be influenced by biases in published literature, their integration into the research workflow promises to accelerate the pace of discovery. acs.org

AI/ML ApplicationObjectivePotential Impact
Reaction OptimizationIdentify the best reaction conditions with minimal experiments. duke.eduFaster, more efficient, and cost-effective synthesis.
Property PredictionForecast the properties of new derivatives before synthesis. miragenews.comAccelerated discovery of molecules for specific applications.
Generative ModelsDesign novel molecules with optimized target properties. nih.govCreates new leads for materials or therapeutic agents.
RetrosynthesisPropose efficient synthetic pathways for complex targets. chemrxiv.orgAids in the strategic planning of complex chemical synthesis.

Investigation into Supramolecular Chemistry and Self-Assembly Processes Involving this compound

Supramolecular chemistry focuses on the non-covalent interactions that govern the organization of molecules into larger, ordered structures. The this compound molecule is well-suited for forming such assemblies due to its capacity for hydrogen bonding.

The pyrazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the pyridine-like nitrogen atom). Additionally, the hydroxyl group contains both a donor (O-H) and an acceptor (the oxygen lone pair). These features enable the molecule to self-assemble into predictable patterns such as dimers, trimers, tetramers, or extended chains (catemers). nih.govresearchgate.net

Future research will likely explore:

Crystal Engineering: Systematically studying how modifications to the pyrazole ring substituents influence the packing of molecules in the solid state. This allows for the rational design of crystals with specific physical properties.

Liquid Crystals: The formation of ordered, hydrogen-bonded chains could lead to the development of novel liquid crystalline materials. rsc.org

Gels and Soft Materials: Under certain conditions, extensive hydrogen bonding networks can trap solvent molecules, leading to the formation of supramolecular gels with potential applications in materials science and biomedicine.

Co-crystals: Combining this compound with other molecules to form co-crystals, where different components are held together by hydrogen bonds, can create materials with novel properties distinct from the individual components.

Understanding and controlling these self-assembly processes is key to designing new functional materials from the bottom up. rsc.orgglobethesis.com

Discovery of Unprecedented Reactivity Modes for the Pyrazole Ring System

While the classical reactivity of pyrazoles is well-understood, modern synthetic methods offer opportunities to uncover new transformations. A significant area of future research will be the transition-metal-catalyzed C–H functionalization of the pyrazole ring. rsc.org

This strategy avoids the need to pre-functionalize the ring with groups like halides, making it a more atom-economical approach to creating complex derivatives. researchgate.net Research will focus on:

Regioselective C–H Activation: Developing catalytic systems that can selectively activate and functionalize a specific C–H bond on the pyrazole ring (at the C4 or C5 position). The N1-propyl group and the N2-nitrogen can act as directing groups to guide the catalyst to a specific position. researchgate.netmdpi.com

Novel Coupling Partners: Expanding the scope of C–H functionalization to include a wider range of coupling partners beyond simple aryl groups, such as alkenes, alkynes, and other heterocycles.

Exploring Tautomeric Reactivity: The this compound exists in equilibrium with its tautomeric form, 1-propyl-1H-pyrazol-3(2H)-one. Investigating reaction conditions that favor one tautomer could unlock unique reactivity pathways that are otherwise inaccessible.

These advanced synthetic methods will provide access to a vast array of novel pyrazole derivatives that were previously difficult or impossible to synthesize, opening the door to new applications. osti.gov

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